molecular formula C24H40N2O4S B558613 N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid CAS No. 78452-59-2

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid

Cat. No.: B558613
CAS No.: 78452-59-2
M. Wt: 452.7 g/mol
InChI Key: HTHJUPIDDUMKSU-SBSPUUFOSA-N
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Safety and Hazards

The safety data sheet for a similar compound, BOC-BETA-(2-THIENYL)-DL-ALA-OH, suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt typically involves the protection of the amino group of beta-(2-thienyl)-D-alanine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of beta-(2-thienyl)-D-alanine. The pathways involved include peptide bond formation and subsequent biochemical interactions in proteomics research .

Comparison with Similar Compounds

Uniqueness: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is unique due to its specific stereochemistry (D-alanine) and the presence of a thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable in specialized research applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHJUPIDDUMKSU-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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